Cas no 923032-37-5 (Refametinib)

Refametinib structure
Refametinib structure
Produktname:Refametinib
CAS-Nr.:923032-37-5
MF:C19H20F3IN2O5S
MW:572.337186813354
MDL:MFCD18633256
CID:831498
PubChem ID:44182295

Refametinib Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Refametinib
    • N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide
    • RDEA119
    • RDEA-119 (BAY-869766, BAY 86-9766, Refametinib)
    • RDEA119(BAY 869766)
    • Refametinib (RDEA119, Bay 86-9766)
    • BAY 869766
    • BAY 86-97661
    • RDEA-119
    • N-[3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide (ACI)
    • Bay 86-9766
    • BAY 8697661
    • RDEA 119
    • SCHEMBL345333
    • BAY86-9766
    • BAY-869766
    • BAY869766
    • (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
    • DA-67137
    • Q27088526
    • BDBM520650
    • VRA
    • 923032-36-4
    • N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-methoxyphenyl)-1-((2S)-2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
    • NCGC00188380-03
    • AS-16994
    • AKOS025401896
    • UNII-JPX07AFM0N
    • N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
    • MFCD18633256
    • REFAMETINIB [WHO-DD]
    • CYCLOPROPANESULFONAMIDE, N-(3,4-DIFLUORO-2-((2-FLUORO-4-IODOPHENYL)AMINO)-6-METHOXYPHENYL)-1-((2S)-2,3-DIHYDROXYPROPYL0-
    • DTXCID90161452
    • CHEBI:231602
    • NSC800864
    • NCGC00188380-01
    • Refametinib (RDEA119)
    • Cyclopropanesulfonamide, N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-methoxyphenyl)-1-((2S)-2,3-dihydroxypropyl)-
    • Refametinib (BAY86-9766)
    • N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide
    • HY-14691
    • AC-26962
    • GTPL7942
    • NS00072392
    • BRD-K85751432-001-03-3
    • N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide
    • MEK Inhibitor RDEA119
    • (S)-N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
    • N-(3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl)-1-((2S)-2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
    • DB06309
    • Refametinib (BAY86-9766)?
    • SW218136-2
    • EX-A2481
    • F51934
    • BAY-8697661
    • NCGC00188380-11
    • US11147816, Refametinib (RDEA119, Bay
    • refametinibum
    • CS-1818
    • RDSACQWTXKSHJT-NSHDSACASA-N
    • CCG-270103
    • 923032-37-5
    • NCGC00188380-02
    • 3e8n
    • s1089
    • BAY 86-9766;RDEA119
    • JPX07AFM0N
    • NSC-800864
    • Refametinib; RDEA119
    • Refametinib [INN]
    • BAY8697661
    • BAY-86-9766
    • CHEMBL1236682
    • DTXSID40238961
    • MDL: MFCD18633256
    • Inchi: 1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1
    • InChI-Schlüssel: RDSACQWTXKSHJT-NSHDSACASA-N
    • Lächelt: S(C1(CC1)C[C@H](O)CO)(=O)(=O)NC1=C(OC)C=C(F)C(F)=C1NC1C=CC(I)=CC=1F

Berechnete Eigenschaften

  • Genaue Masse: 572.00897g/mol
  • Monoisotopenmasse: 572.00897g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 711
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 116Ų

Refametinib Sicherheitsinformationen

Refametinib Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-1818-10mg
Refametinib
923032-37-5 99.82%
10mg
$144.0 2022-04-26
ChemScence
CS-1818-50mg
Refametinib
923032-37-5 99.82%
50mg
$372.0 2022-04-26
eNovation Chemicals LLC
D395269-50mg
Cyclopropanesulfonamide, N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-methoxyphenyl)-1-((2S)-2,3-dihydroxypropyl)-
923032-37-5 98%
50mg
$365 2024-05-24
Ambeed
A151521-250mg
(S)-N-(3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
923032-37-5 99%
250mg
$436.0 2025-02-22
eNovation Chemicals LLC
D395269-5g
Cyclopropanesulfonamide, N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-methoxyphenyl)-1-((2S)-2,3-dihydroxypropyl)-
923032-37-5 98%
5g
$5850 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17986-100mg
Refametinib
923032-37-5 98%
100mg
¥3900.00 2023-09-09
MedChemExpress
HY-14691-10mM*1 mL in DMSO
Refametinib
923032-37-5 99.82%
10mM*1 mL in DMSO
¥937 2024-04-16
TRC
R142500-1mg
Refametinib
923032-37-5
1mg
$69.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17986-5mg
Refametinib
923032-37-5 98%
5mg
¥592.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6636-5 mg
Refametinib
923032-37-5 100.00%
5mg
¥714.00 2022-04-26

Refametinib Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Sulfolane Catalysts: Tetrabutylammonium bromide ;  18 h, 70 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  1 h
Referenz
Synthesis of BAY 86-9766/RDEA-119 via Chiral Sulfonate Intermediates
Fey, Peter; Harlow, Lisa; Beevers, Andrew, IP.com Journal, 2011, 11,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Sulfolane ,  Hydrochloric acid Solvents: Water ;  1.5 h, rt
Referenz
Chiral synthesis of N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[2,3-dihydroxy-propyl]cyclopropanesulfonamides
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Referenz
Preparation of (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Chiral synthesis of N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[2,3-dihydroxy-propyl]cyclopropanesulfonamides
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of N-(arylamino)-sulfonamide inhibitors of MEK
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Preparation of phenylaminophenylsulfonamides for treatment of cancer and inflammatory disease.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Preparation of N-(arylamino)-sulfonamide inhibitors of MEK
, Brazil, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of the prodrug compound and their medical applications
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Biomarkers for determining effective response of treatments of hepatocellular carcinoma patients
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Preparation of N-[2-(arylamino)aryl] sulfonamide compounds as MEK kinase inhibitors
, United States, , ,

Refametinib Raw materials

Refametinib Preparation Products

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